5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives This compound is characterized by the presence of a pyrrolidine ring attached to a cyclohexane-1,3-dione core, with two methyl groups at the 5-position of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexane-1,3-dione, followed by the addition of pyrrolidine. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the diketone groups to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrolidine ring or the cyclohexane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.
2-(Pyrrolidin-2-yl)cyclohexane-1,3-dione: Similar structure but without the dimethyl groups, which can affect its reactivity and stability.
5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione derivatives: Various derivatives with different substituents on the pyrrolidine or cyclohexane rings, offering a range of properties and applications.
Uniqueness
This compound is unique due to the presence of both the pyrrolidine ring and the dimethyl groups on the cyclohexane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, including its antimicrobial properties, enzyme interactions, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C12H19NO2, with a molecular weight of 209.28 g/mol. The compound features a bicyclic structure that includes a cyclohexane ring with two carbonyl groups and a pyrrolidine moiety. This unique arrangement contributes to its reactivity and biological activity.
Biological Activity
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it exhibits potent effects against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship suggests that modifications to the pyrrolidine ring or the cyclohexane backbone can enhance its efficacy .
Table 1: Antimicrobial Activity of this compound
Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Gram-positive bacteria | Staphylococcus aureus | 0.125 µg/mL |
Gram-negative bacteria | Escherichia coli | 0.250 µg/mL |
Fungi | Candida albicans | 0.500 µg/mL |
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in bacterial metabolism. For instance, certain derivatives have shown effectiveness in inhibiting bacterial enzymes critical for cell wall synthesis and metabolic pathways, which may lead to their use as novel antibacterial agents.
The mechanism by which this compound exerts its biological effects involves binding to active sites on enzymes or receptors. This interaction can prevent substrates from accessing catalytic sites, thus modulating various biochemical pathways. Understanding these interactions is crucial for optimizing the design of new derivatives with enhanced biological activity .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Synthesis of Derivatives : Modifying the chemical structure could yield compounds with enhanced potency and specificity against targeted pathogens.
- In Vivo Studies : Animal models are necessary to evaluate the pharmacokinetics and therapeutic effectiveness of this compound in clinical settings.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
5,5-dimethyl-2-pyrrolidin-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H19NO2/c1-12(2)6-9(14)11(10(15)7-12)8-4-3-5-13-8/h8,11,13H,3-7H2,1-2H3 |
InChI Key |
VCSRCTVTNFFQSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C2CCCN2)C |
Origin of Product |
United States |
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